Product packaging for Kv1.5-IN-IIII(Cat. No.:CAS No. 1469902-72-4)

Kv1.5-IN-IIII

Cat. No.: B608400
CAS No.: 1469902-72-4
M. Wt: 510.993
InChI Key: ICMBSJAYAJYXCA-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kv1.5-IN-IIII is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel encoded by the KCNA5 gene . Kv1.5 conducts the ultra-rapidly activating delayed rectifier K+ current (IKur), which is a critical determinant of atrial action potential repolarization in the heart . Due to its predominant expression in the human atria and not the ventricles, Kv1.5 is a prime atrial-specific target for the research and development of novel antiarrhythmic agents, particularly for atrial fibrillation (AF) . Beyond cardiology research, Kv1.5 is also functionally expressed in pulmonary artery smooth muscle cells (PASMCs) . Here, the channel plays a key role in regulating membrane potential and vascular tone. Downregulation or inhibition of Kv1.5 channels in the pulmonary vasculation is associated with membrane depolarization, calcium influx, and the pathogenesis of pulmonary arterial hypertension (PAH) . Consequently, this compound serves as a valuable pharmacological tool for investigating the underlying mechanisms of this condition. This compound is also useful for immunological and oncological studies, as Kv1.5 channels are expressed in immune cells like macrophages and certain cancer cells, where they can influence cell proliferation and activation . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1469902-72-4

Molecular Formula

C25H23ClN4O4S

Molecular Weight

510.993

IUPAC Name

1-[(4-Chloro-phenylcarbamoyl)-methyl]-5-methoxy-1H-indole-3-formaldehyde p-Toluenesulfonylhydrazone

InChI

InChI=1S/C25H23ClN4O4S/c1-17-3-10-22(11-4-17)35(32,33)29-27-14-18-15-30(24-12-9-21(34-2)13-23(18)24)16-25(31)28-20-7-5-19(26)6-8-20/h3-15,29H,16H2,1-2H3,(H,28,31)/b27-14+

InChI Key

ICMBSJAYAJYXCA-MZJWZYIUSA-N

SMILES

COC1=CC2=C(N(CC(NC3=CC=C(Cl)C=C3)=O)C=C2/C=N/NS(=O)(C4=CC=C(C)C=C4)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kv1.5-IN-IIII;  Kv1.5INIIII;  Compound IIII;  Compound 4;  Kv1.5IN4;  Kv1.5INIV

Origin of Product

United States

Molecular Architecture and Biophysical Properties of the Kv1.5 Channel

Protein Structure and Subunit Organization

The functional Kv1.5 channel is a tetrameric protein complex, composed of principal alpha (α) subunits and often associated with auxiliary beta (β) subunits. These components assemble to form a sophisticated ion-conducting pathway across the cell membrane.

The core of the Kv1.5 channel is formed by four identical α-subunits arranged symmetrically around a central ion-conducting pore. researchgate.net Each α-subunit is a single polypeptide chain containing approximately 613 amino acids in humans and possesses a characteristic topology shared by voltage-gated potassium channels. mdpi.com This structure includes six transmembrane domains (S1-S6) and intracellular N- and C-termini. nih.gov

The S1-S4 segments collectively form the voltage-sensing domain (VSD), which detects changes in the transmembrane electrical potential. The S5 and S6 segments, along with the intervening pore loop (P-loop), line the central pore of the channel. The cytoplasmic N- and C-termini are crucial for channel assembly, localization, and interaction with other proteins and signaling molecules. ahajournals.org

Kv1.5 channels frequently co-assemble with auxiliary β-subunits (Kvβ), which are cytoplasmic proteins that modulate the channel's properties. These subunits can significantly alter the channel's gating kinetics, surface expression, and pharmacology. For instance, the PKC isoform βII specifically regulates Kv1.5/Kvβ1.2 channel complexes in the heart. epfl.ch The association with Kvβ subunits can introduce a rapid N-type inactivation, a process not intrinsic to the Kv1.5 α-subunit itself, and can influence the trafficking of the channel to the cell membrane. epfl.ch Myosin-V motor proteins have also been shown to regulate the trafficking of Kv1.5 channels in cardiac myocytes, highlighting the complex cellular machinery that governs channel surface density. epfl.ch

Functional Kv1.5 channels are formed by the oligomerization of four α-subunits. ebi.ac.uk When these four subunits are all Kv1.5, they form a homomeric channel. However, Kv1.5 α-subunits can also co-assemble with other compatible Kv α-subunits, such as Kv1.2, to form heteromeric channels. nih.gov This heteromultimerization increases the functional diversity of potassium channels. For example, evidence suggests that the dominant form of the delayed rectifier K+ channel in rabbit portal vein vascular smooth muscle is a heteromultimeric complex of Kv1.2 and Kv1.5 subunits. nih.gov The specific subunit composition of the tetramer dictates the precise biophysical and pharmacological properties of the channel, such as its sensitivity to blockers and its gating behavior. nih.govnih.gov Studies in macrophages also suggest that Kv1.5 can form hetero-oligomeric complexes with Kv1.3, leading to distinct biophysical and pharmacological characteristics. nih.govfrontiersin.org

Table 1: Kv1.5 Channel Subunit Properties

Subunit Type Name(s) Location Primary Function
Alpha (α) Kv1.5 (KCNA5) Transmembrane Forms the ion-conducting pore and voltage sensor. mdpi.comresearchgate.net

| Beta (β) | Kvβ1.2, Kvβ1.3, Kvβ2.1 | Cytoplasmic | Modulates channel gating, inactivation, and trafficking. epfl.ch |

Functional Regions and Interacting Proteins

Specific domains within the Kv1.5 channel structure are responsible for its core functions of ion selectivity and voltage-dependent activation. These regions also serve as binding sites for interacting proteins and pharmacological agents.

The pore of the Kv1.5 channel is the region through which potassium ions pass. It is formed by the S5 and S6 helices and the P-loop from each of the four α-subunits. researchgate.net The P-loop contains a highly conserved amino acid sequence known as the potassium channel signature sequence (T-V-G-Y-G), which forms the narrowest part of the pore, the selectivity filter. acs.org This filter is exquisitely structured to selectively allow the passage of K+ ions while excluding other ions, such as sodium, based on their size and hydration energy. The inner cavity of the pore, lined by the S6 segments, contains key residues that are critical for the binding of many channel-blocking drugs. aurorabiomed.com For example, residues such as T480, V505, and I508 have been identified as critical for the blocking activity of small molecule inhibitors like DPO-1. aurorabiomed.com

The voltage-sensing domain (VSD) of the Kv1.5 channel is composed of the S1-S4 transmembrane segments. The S4 helix is particularly important as it contains a series of positively charged amino acid residues (typically arginine or lysine) at every third position. mdpi.com When the cell membrane depolarizes, the change in the electric field causes the S4 helix to move outward. This conformational change is transmitted to the pore domain, leading to the opening of the channel's activation gate at the cytoplasmic end of the S6 helices, thereby allowing K+ efflux. mdpi.com The movement of the VSD is the fundamental mechanism that couples changes in membrane potential to the opening and closing (gating) of the channel. mdpi.com

Table 2: Functional Regions of the Kv1.5 Alpha Subunit

Functional Region Structural Components Key Function
Voltage-Sensing Domain (VSD) S1-S4 helices Detects changes in membrane voltage and initiates channel opening. mdpi.com
Pore Domain S5, S6 helices, and P-loop Forms the central ion conduction pathway and the selectivity filter. researchgate.netacs.org
Selectivity Filter P-loop with TVGYG signature sequence Ensures high selectivity for K+ ions over other ions. acs.org

| Cytoplasmic Termini | N- and C-termini | Involved in channel assembly, modulation, and protein-protein interactions. ahajournals.org |

Accessory Protein Interactions

The function and membrane expression of Kv1.5 channels are significantly modulated by a host of interacting proteins. These accessory proteins can alter channel trafficking, surface density, and gating kinetics.

KChIP (K+ Channel-Interacting Proteins): These cytosolic calcium-binding proteins interact with Kv channels. Co-expression of KChIP2 with Kv1.5 has been shown to decrease the channel's current density by retarding its trafficking from the endoplasmic reticulum to the cell surface. portico.orgfrontiersin.org KChIP1 has a similar, albeit less potent, effect. portico.org This modulation occurs without altering the intrinsic time- or voltage-dependent properties of the channels that do reach the membrane. portico.org

SAP97 (Synapse-Associated Protein 97): This membrane-associated guanylate kinase (MAGUK) family protein interacts with the C-terminal PDZ-binding domain of Kv1.5. frontiersin.orgphysiology.org This interaction is crucial for the clustering and localization of the channel, with co-localization observed at the intercalated disks and lateral membranes of cardiac myocytes. physiology.org Functionally, the association with SAP97 increases Kv1.5 surface expression levels and augments the resulting potassium current. physiology.orgresearchgate.netnih.gov The mechanism involves an indirect interaction with the N-terminus of the channel, which stabilizes the channel complex at the membrane. nih.govahajournals.org

Src Tyrosine Kinase: Src family protein tyrosine kinases (PTKs) regulate Kv1.5 through direct binding and phosphorylation. The Src homology 3 (SH3) domain of the kinase binds to a proline-rich motif located in the N-terminus of the Kv1.5 subunit. portico.orgpnas.orgjneurosci.org This association leads to tyrosine phosphorylation of the channel, which suppresses the voltage-evoked currents. pnas.orgjneurosci.orgrupress.org Kv1.5 can also function as an adaptor protein, recruiting Src to heteromeric channel complexes and enabling the phosphorylation of adjacent subunits that lack an SH3-binding site themselves. pnas.org Src can also inhibit channel function through a mechanism that is dependent on binding but independent of phosphorylation. jneurosci.org

α-actinin-2: The cytoskeletal protein α-actinin-2 directly interacts with the N-terminus of Kv1.5, specifically within a region between amino acids 73 and 148. nih.govthebiogrid.org This binding, mediated by the spectrin (B1175318) repeats of α-actinin-2, links the channel to the actin cytoskeleton. ahajournals.orgnih.gov This linkage is important for regulating the channel's current density and subcellular localization. ahajournals.orgwikipedia.org Disruption of this interaction, either through cytoskeletal disorganization or knockdown of α-actinin-2, alters Kv1.5 currents. ahajournals.org

SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1): These two related kinases are potent negative regulators of Kv1.5. epfl.ch When co-expressed with Kv1.5 in Xenopus oocytes, both SPAK and OSR1 significantly decrease the channel's surface expression and reduce its activity. epfl.chresearchgate.netnih.gov This effect is dependent on their kinase activity, as catalytically inactive mutants of SPAK and OSR1 fail to produce the same inhibitory effect. researchgate.netnih.gov

Table 1: Summary of Kv1.5 Interacting Proteins and Their Functional Effects

Interacting Protein Binding Site on Kv1.5 Functional Effect References
KChIP2 Cytoplasmic domains Retards ER-to-surface trafficking, decreases current density portico.orgfrontiersin.orgmdpi.com
SAP97 C-terminal PDZ motif Increases surface expression and current density; regulates localization frontiersin.orgphysiology.orgresearchgate.netnih.gov
Src Tyrosine Kinase N-terminal Proline-rich motif (SH3 domain ligand) Suppresses current via phosphorylation and non-phosphorylation mechanisms portico.orgpnas.orgjneurosci.orgahajournals.org
α-actinin-2 N-terminus (aa 73-148) Links channel to actin cytoskeleton; regulates current density and localization ahajournals.orgnih.govthebiogrid.orgwikipedia.org
SPAK / OSR1 Not specified Decrease cell membrane protein abundance and channel activity epfl.chresearchgate.netnih.gov

Extracellular S1-S2 Linker as a Mechanosensor

The Kv1.5 channel is not only regulated by protein interactions but also by physical forces. Research has identified the extracellular S1-S2 linker, a long and proline-rich loop connecting the first two transmembrane segments, as a key mechanosensor. nih.gov

Studies using heterologous expression systems have demonstrated that applying mechanical stretch to cells—for instance, by exposing them to a low osmolarity solution—leads to a significant increase in the Kv1.5 current (IKv1.5). nih.gov This response is entirely dependent on the integrity of the S1-S2 linker. nih.gov Furthermore, the mechanosensitive effect also requires an intact intracellular N-terminus, specifically the region that contains the binding motif for Src tyrosine kinase, which tonically inhibits the channel. nih.gov

The proposed mechanism suggests that the S1-S2 linker communicates with the intracellular N-terminus. Mechanical stretch, sensed by the S1-S2 linker, is thought to induce a conformational change that is transmitted to the N-terminus. This change relieves the constitutive, Src-mediated inhibition of the channel, resulting in an increased current flow. nih.gov This highlights a sophisticated mode of regulation where an extracellular domain senses physical cues and translates them into a functional output by modulating an intracellular regulatory interaction.

Intrinsic Electrophysiological Characteristics

The electrophysiological profile of the Kv1.5 channel defines its role in cellular excitability, particularly in the repolarization phase of the action potential in tissues like the human atria. epfl.ch

Macroscopic Current-Voltage Relationships

Kv1.5 channels generate outwardly rectifying potassium currents upon membrane depolarization. The threshold for channel activation is typically observed around -20 mV. rupress.org As the membrane potential becomes more positive, the channels open, and the magnitude of the outward K+ current increases, which can be visualized in a current-voltage (I-V) plot. rupress.org The voltage at which the channel's open probability is half-maximal (V1/2 of activation) is a key parameter. For wild-type Kv1.5, the V1/2 of activation is approximately -10.8 mV, though this value can be modulated by interactions with accessory proteins or by mutations. nih.gov For example, truncation of the N-terminus can shift the V1/2 to more negative potentials. nih.gov

Table 2: Example Electrophysiological Parameters for Kv1.5 Channels

Channel Condition V1/2 of Activation Key Observation References
Wild-Type Kv1.5 ~ -10.8 mV Standard activation voltage. nih.gov
Kv1.5-ΔN209 Mutant ~ -20.3 mV Hyperpolarizing shift, indicating opening at more negative potentials. nih.gov
Co-expressed with SAP97 Not specified Augmented outward potassium currents. physiology.org
LPS-treated Macrophages ~ 11.1 mV Depolarizing shift in immune cells under inflammatory stimulus. rupress.org

Single-Channel Conductance and Noise Analysis

At the single-molecule level, the conductance of an individual Kv1.5 channel determines the rate at which potassium ions pass through its pore. The reported single-channel conductance for Kv1.5 typically falls within the range of 8 to 13 picosiemens (pS). frontiersin.orgrupress.orgatsjournals.orgnih.gov

Due to the relatively small single-channel conductance, direct recording of unitary currents can be challenging. Therefore, a technique known as nonstationary noise (or fluctuation) analysis is often employed. rupress.orgphysiology.org This method analyzes the variance of the macroscopic current during its activation or deactivation to extract information about the underlying single-channel events. From this analysis, it is possible to estimate the single-channel current (i), the total number of functional channels in the membrane (N), and the channel's maximum open probability (Po). physiology.org

Studies using this technique have confirmed the single-channel conductance of Kv1.5 and have provided insights into its regulation. For example, extracellular acidification was found to reduce the macroscopic Kv1.5 current by decreasing the number of available channels (N), rather than by altering the single-channel conductance (γ) or open probability (Po). nih.gov

Table 3: Reported Single-Channel Conductance (γ) of Kv1.5

Conductance (γ) Method Cell Type Reference
~8 pS Not Specified (General Reference) Cardiac Myocytes frontiersin.org
11.8 ± 0.6 pS Single-Channel Recording Mouse Ltk- cells nih.gov
13.27 ± 0.98 pS Nonstationary Noise Analysis HEK293 cells atsjournals.org
8 pS Calculation from Noise Analysis Raw 264.7 Macrophages rupress.org

Compound and Protein Name Index

NameType
α-actinin-2Protein
KChIPProtein Family
Kv1.5Protein (Ion Channel)
OSR1Protein (Kinase)
SAP97Protein
SPAKProtein (Kinase)
Src Tyrosine KinaseProtein (Kinase)

Mechanism of Action of Kv1.5 in Iiii As a Channel Modulator

Electrophysiological Modulatory Profile of Kv1.5 Inhibitors

The primary function of Kv1.5 channel inhibitors is to block the flow of potassium ions through the channel pore. This action prolongs the action potential duration, an effect of significant interest in the management of cardiac arrhythmias like atrial fibrillation. patsnap.com The electrophysiological profile of these inhibitors is defined by their concentration-dependent efficacy, their influence on the channel's gating behavior, and their dependence on membrane voltage and stimulation frequency.

Quantification of Concentration-Dependent Inhibition of Kv1.5 Current

The potency of a Kv1.5 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to block 50% of the Kv1.5 current. This value is determined by applying the inhibitor at various concentrations and measuring the resulting current, typically using patch-clamp electrophysiology techniques. aurorabiomed.com The data is then fitted to the Hill equation to calculate the IC50. researchgate.net

Different inhibitors exhibit a wide range of potencies. For instance, compounds like XEN-D0103 and MK-0448 are highly potent with IC50 values in the nanomolar range, while others, such as rosiglitazone (B1679542), require micromolar concentrations to achieve similar inhibition. ahajournals.orgkoreamed.org

Below is an interactive data table summarizing the IC50 values for several known Kv1.5 inhibitors.

CompoundIC50 ValueCell SystemNotes
DPO-1170 nMCHO CellsDetermined by Rb+ efflux assay. aurorabiomed.com
PAC312 nMCHO Cells---
Correolide958 nMCHO Cells---
S99470.7 µMCloned hKv1.5---
MSD-D0.5 µMCloned hKv1.5Hill coefficient ≈ 2. nih.govresearchgate.net
ICAGEN-41.6 µMCloned hKv1.5Hill coefficient ≈ 2. nih.govresearchgate.net
AVE01185.6 µMXenopus Oocytes---
Rosiglitazone18.9 µMCHO Cells---
XEN-D0101241 nM---Inhibited Ilate with IC50 of 410 nM (SR) and 280 nM (AF). nih.gov
MK-044832 nMCHO Cells---
XEN-D010325 nMCHO Cells---

Data sourced from multiple electrophysiological studies. aurorabiomed.comahajournals.orgkoreamed.orgnih.govresearchgate.netnih.govnih.gov

Impact on Kv1.5 Channel Gating and Kinetics

Kv1.5 inhibitors can significantly alter the gating and kinetics of the channel, which includes its activation, inactivation, and deactivation processes. Many inhibitors are classified as open-channel blockers, meaning they preferentially bind to the channel when it is in its open, or conducting, state. koreamed.orgnih.gov This binding mechanism often leads to an acceleration of the current's decay during a depolarizing pulse, which is a hallmark of open-channel block. koreamed.org

For example, the application of the antidiabetic drug rosiglitazone accelerates the decay of Kv1.5 currents without changing the channel's activation kinetics. koreamed.org Similarly, the antihistamine dimenhydrinate (B1670652) was found to expedite the time course of both activation and inactivation of the human Kv1.5 channel. jst.go.jp

Inhibitors can also affect the deactivation of the channel, which is the process of the channel closing upon repolarization of the membrane. Some blockers, such as AVE0118, slow the rate of current deactivation. nih.gov This effect can cause a "crossover" of tail current traces recorded before and after drug application, providing further evidence for a "foot-in-the-door" or open-channel blocking mechanism where the drug becomes trapped within the closing channel. nih.govnih.gov

Characterization of Voltage-Dependence and Frequency-Dependence of Inhibition

The blocking action of many Kv1.5 inhibitors is dependent on both the membrane voltage and the frequency of channel activation (use-dependence).

Voltage-Dependence: Inhibition that increases with membrane depolarization is a key characteristic of many Kv1.5 blockers. nih.gov This is often observed as a steeper increase in block over the voltage range where the channels transition from a closed to an open state. researchgate.net For instance, the inhibition of Kv1.5 by rosiglitazone is more pronounced at more depolarized potentials (0 mV vs. -20 mV), but this voltage dependence is less apparent at potentials where the channel is already fully activated. koreamed.org However, not all blockers show clear voltage dependence in their action. nih.govresearchgate.net

Frequency-Dependence: Frequency- or use-dependence describes a situation where the degree of block increases with more frequent stimulation. This is a classic feature of open-channel blockers, as more frequent depolarizing pulses increase the cumulative time the channel spends in the open state, thus providing more opportunities for the drug to bind. nih.gov Blockers such as 4-aminopyridine (B3432731) (4-AP) and AVE0118 demonstrate clear pulse-frequency-dependent inhibition, requiring channel activation to exert their blocking effect. nih.govnih.gov Similarly, highly selective blockers like XEN-D0103 and MK-0448 show robust frequency dependence in human atrial tissue, suggesting they would be more effective at the high heart rates characteristic of atrial fibrillation. ahajournals.org

Molecular Basis of Interaction between Kv1.5 Inhibitors and the Kv1.5 Channel

Understanding the interaction at a molecular level involves identifying the specific binding location of the inhibitor on the channel protein and pinpointing the key amino acid residues that facilitate this binding.

Identification of Putative Binding Sites

For most small-molecule inhibitors, the binding site is located within the intracellular pore cavity of the Kv1.5 channel. nih.gov These compounds are often referred to as open-channel or pore blockers because they access their binding site from the cytoplasm and physically occlude the ion conduction pathway when the channel's activation gate is open. nih.govnih.gov This intracellular vestibule has been identified as the binding site for numerous Kv1.5 blockers. nih.gov The binding of these drugs to the open state of the channel is consistent with their characteristic frequency-dependent inhibition. nih.gov

Role of Specific Amino Acid Residues in Inhibitor Binding

Site-directed mutagenesis studies have been crucial in identifying the specific amino acid residues within the Kv1.5 channel that are critical for inhibitor binding. Several key residues are located in the S6 transmembrane segment, which lines the inner pore, and at the base of the pore helix.

Threonine 480 (T480): Located at the base of the channel's selectivity filter, this residue is a critical interaction point for many inhibitors. aurorabiomed.comnih.gov Mutation of T480 to alanine (B10760859) (T480A) has been shown to significantly reduce the blocking potency of compounds like DPO-1, PAC, and correolide. aurorabiomed.com Docking models suggest that the oxygen atoms of some inhibitors may form a tertiary complex with T480 and a potassium ion within the selectivity filter, stabilizing the bound state. nih.gov

Valine 505 (V505) and Isoleucine 508 (I508): These two hydrophobic residues are located along the S6 helix and are crucial for the binding of numerous structurally distinct blockers. aurorabiomed.comresearchgate.net Alanine-scanning mutagenesis has revealed that mutations at these sites (V505A, I508A) significantly diminish the blocking activity of compounds like DPO-1 and AVE0118. aurorabiomed.comnih.gov These residues, along with others like V512 and V516, form a lipophilic surface within the central cavity that engages in non-polar interactions with the inhibitors. nih.govresearchgate.net The interaction with I508, in particular, can be a key determinant of a blocker's properties. aurorabiomed.com

The collective findings from these studies indicate that Kv1.5 inhibitors bind within the central pore cavity, stabilized by interactions with a constellation of key residues, most notably T480, V505, and I508. aurorabiomed.comnih.govnih.govnih.gov

Competitive vs. Non-Competitive Binding Mechanisms

The interaction of a modulator like Kv1.5-IN-IIII with the Kv1.5 channel can occur through several mechanisms, broadly categorized as competitive or non-competitive binding. The specific nature of this interaction dictates the functional consequences on channel activity.

Competitive Binding: This mechanism involves the direct competition of the inhibitor with another molecule for the same binding site on the channel. A notable example in the context of Kv1.5 is the competition between certain drugs and the N-terminus of the accessory Kvβ subunits. oup.comcapes.gov.brnih.gov The Kvβ subunits can bind to the inner pore of the Kv1.5 channel, inducing N-type inactivation. oup.comcapes.gov.br A competitive inhibitor might bind to this same region, thereby preventing the Kvβ subunit from exerting its effect.

Research has shown that the binding sites for some drugs and the Kvβ1.3 subunit within the Kv1.5 pore overlap, but are not identical. capes.gov.brnih.gov For instance, mutagenesis studies have identified specific amino acid residues in the S6 domain of the Kv1.5 channel that are crucial for both drug binding and Kvβ1.3-induced inactivation. capes.gov.br A hypothetical this compound acting as a competitive inhibitor would likely target these overlapping residues.

The table below summarizes key residues in the Kv1.5 channel pore implicated in the binding of both drugs and Kvβ subunits, illustrating potential sites for competitive inhibition.

ResidueLocationRole in BindingReference
Thr479Pore HelixDrug and Kvβ1.3 interaction capes.gov.br
Thr480Pore HelixDrug and Kvβ1.3 interaction capes.gov.br
Val505S6 DomainDrug and Kvβ1.3 interaction capes.gov.br
Ile508S6 DomainDrug and Kvβ1.3 interaction capes.gov.br
Val512S6 DomainDrug and Kvβ1.3 interaction capes.gov.br
Leu510S6 DomainKvβ1.3 inactivation capes.gov.br
Val516S6 DomainKvβ1.3 inactivation capes.gov.br

Non-Competitive Binding: In contrast, a non-competitive inhibitor binds to a site on the channel that is distinct from the binding site of the endogenous modulator or substrate. This type of binding does not prevent the binding of the other molecule but alters the channel's conformation in a way that inhibits its activity. For example, the inhibition of human Kv1.5 channels by external protons (H+) has been shown to involve a non-competitive interaction with external potassium ions (K+). nih.govnih.gov The protons bind to histidine residues in the pore turret, which stabilizes an inactivated state of the channel without directly competing with potassium ions for their binding site within the pore. nih.govnih.gov

A non-competitive mechanism for this compound would imply that it binds to an allosteric site, a location other than the primary binding site of molecules it might be tested against, such as other known channel blockers or endogenous modulators.

Allosteric Modulation or Conformational Changes Induced by this compound

Allosteric modulation refers to the process by which the binding of a ligand to one site on a protein influences the binding or function at another, distinct site. This is often achieved through conformational changes in the protein structure. A modulator like this compound could induce such changes in the Kv1.5 channel, leading to altered gating properties or ion conductance.

Permeating cations themselves can act as allosteric modulators of Kv1.5. nih.govrupress.orgsemanticscholar.org Studies have shown that the presence of K+ or Cs+ in the pore can accelerate the return of the channel from the open to the closed state, suggesting an allosteric effect on the gating machinery. nih.govrupress.orgsemanticscholar.org This modulation is thought to occur via a direct action on a slow step in the activation pathway or by retarding the rate of C-type inactivation. nih.govrupress.orgsemanticscholar.org

Small molecules can also act as allosteric modulators. For example, the inhibitor Psora-4 has been proposed to bind not only to the central pore cavity of Kv channels but also to a less conserved "side pocket" formed by the S5 and S6 helices and the S4-S5 linker. researchgate.net The simultaneous occupation of both sites could lead to a highly stable, non-conducting state of the channel, representing a form of allosteric inhibition. researchgate.net

Furthermore, mutations within the Kv1.5 channel can induce significant conformational changes that affect its function, providing insights into how a modulator might act. Studies on loss-of-function mutations associated with atrial fibrillation have revealed that single amino acid substitutions can lead to symmetric conformations of the S6 and pore helices with suppressed fluctuations, ultimately hindering ion permeation. acs.org For instance, the D469E mutation stabilizes the top of the pore helix, leading to a more rigid and less conductive channel. acs.org A compound like this compound could potentially induce similar stabilizing or destabilizing conformational changes upon binding.

The table below details examples of conformational changes in the Kv1.5 channel and their functional consequences, which could be mimicked by an allosteric modulator.

Modulator/MutationAffected RegionConformational ChangeFunctional ConsequenceReference
Permeating Cations (K+, Cs+)Gating MachineryFacilitates more rapid off-gatingReduced activation energy for channel closing nih.govrupress.orgsemanticscholar.org
Protons (H+)Pore Turret (H463)Stabilization of an inactivated stateReduction of maximum conductance nih.govnih.gov
Psora-4Central Cavity & Side PocketsStabilization of a non-conducting statePotent and selective inhibition researchgate.net
D469E MutationPore HelixStabilization of the pore helix, symmetric conformationSuppressed ion permeation acs.org
T527M MutationPVPV MotifSymmetric conformation of pore helicesSuppressed fluctuations, compression of the selectivity filter acs.org

Structure Activity Relationship Sar Studies and Rational Design for Kv1.5 in Iiii Analogs

Methodologies for SAR Determination

The exploration of the chemical space around a lead compound is fundamental to identifying candidates with enhanced potency and selectivity. This was achieved through targeted synthesis and subsequent electrophysiological screening.

The journey to Kv1.5-IN-IIII began with a lead compound, RH01617 , which was identified through a pharmacophore-based screening. acs.org To investigate the structure-activity relationships, researchers designed and synthesized three series of derivatives by modifying this lead structure. The synthesis of this compound (IIIl) involved reacting a 5-methoxy-1H-indole intermediate with 2-chloro-N-(4-chlorophenyl)acetamide to form the core structure. This was followed by a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the indole (B1671886) ring, and finally, condensation with p-toluenesulfonylhydrazide to yield the target compound. acs.org This multi-step synthesis allowed for the creation of a focused library of analogs where specific regions of the molecule were systematically altered to probe their impact on activity. acs.org

While large-scale high-throughput screening (HTS) is often used for initial hit discovery, the evaluation of the synthesized indole derivatives was conducted using a more targeted, lower-throughput but highly detailed method. researchgate.netacs.org The inhibitory activities of all synthesized compounds against the Kv1.5 channel were assessed using the whole-cell patch-clamp technique on HEK293 cells stably expressing the human Kv1.5 channel. acs.org This method provides precise measurements of the half-maximal inhibitory concentration (IC₅₀), allowing for a quantitative comparison of the analogs and the identification of potent lead compounds like this compound. acs.org

Elucidation of Key Structural Features for this compound Activity

Through the synthesis and evaluation of analogs, a clear picture of the structural requirements for potent Kv1.5 inhibition within this chemical series was established.

The design of the chemical series that led to this compound was guided by a previously established pharmacophore model for Kv1.5 blockers. acs.org This model, generated from a diverse set of 40 known Kv1.5 inhibitors, consists of four key features: one aromatic ring, two hydrophobic points, and one hydrogen-bond acceptor. The initial lead compound, RH01617, was identified using this model. acs.org The subsequent development of this compound and its analogs represents a lead optimization strategy based on this validated pharmacophore, aiming to enhance the fit and interactions with the Kv1.5 channel's binding site. acs.org

The investigation was structured around three main modifications to the lead compound:

Modification of the terminal phenyl ring: The nature and position of substituents on the N-phenylacetamide moiety were explored. It was found that a chloro substituent at the para-position of the phenyl ring was optimal. Moving the chloro group to the ortho or meta position, or replacing it with other groups like methyl or methoxy (B1213986), resulted in a significant decrease in inhibitory activity. acs.org

Modification of the indole ring: The importance of the 5-methoxy group on the indole scaffold was assessed. The unsubstituted analog showed comparable, albeit slightly lower, potency, indicating that while the methoxy group contributes to activity, it is not an absolute requirement. acs.org

Modification of the linker: The acetamide (B32628) linker connecting the indole core to the terminal phenyl ring was evaluated. Shortening, lengthening, or replacing the linker led to reduced potency, highlighting the optimal spatial arrangement provided by the N-phenylacetamide group for effective interaction with the channel. acs.org

The tosylhydrazone moiety at the 3-position of the indole was also identified as a crucial feature for high potency. Compound This compound (IIIl) , which incorporates the 5-methoxyindole, the N-(4-chlorophenyl)acetamide linker, and the p-toluenesulfonylhydrazone group, emerged as the most potent compound in the series, with an IC₅₀ value of 0.51 μM. acs.org

Interactive Table: SAR of this compound Analogs Below is a summary of the structure-activity relationship data for selected analogs from the study that led to this compound (Compound IIIl).

CompoundR1 (Indole)R2 (Phenyl)IC₅₀ (μM) on hKv1.5
IIIaHH1.12
IIIcH4-Cl0.81
IIIi5-OCH₃H0.98
IIIl (this compound) 5-OCH₃ 4-Cl 0.51
IIIo5-OCH₃2-Cl1.95
IIIp5-OCH₃4-CH₃2.56

Data sourced from Guo et al., Bioorganic & Medicinal Chemistry, 2013. acs.org

Design Principles for Optimizing this compound Analogs

The comprehensive SAR exploration provides clear principles for the future design and optimization of analogs based on the this compound scaffold:

Preservation of the Core Scaffold: The 1H-indole-3-carbaldehyde p-toluenesulfonylhydrazone core is fundamental for activity. The hydrazone group, in particular, is a key interacting element. acs.org

Optimizing the N-1 Substituent: The N-(4-chlorophenyl)acetamide group at the N-1 position of the indole ring is critical for high potency. This highlights the importance of a specific length and conformation of the linker, as well as the electronic properties of the terminal aromatic ring. acs.org

Fine-tuning Aromatic Interactions: The para-chloro substitution on the terminal phenyl ring provides the most significant potency enhancement, suggesting a specific interaction within a hydrophobic pocket of the Kv1.5 channel that is sensitive to both electronic and steric factors. acs.org

Modulation via Indole Substitution: While the 5-methoxy group on the indole ring contributes positively to the activity, modifications at this position could be explored to fine-tune pharmacokinetic properties without drastically compromising potency. acs.org

Strategies for Enhancing Binding Affinity and Specificity

The affinity and specificity of Kv1.5 inhibitors are intricately linked to their chemical structure. Researchers have systematically modified various parts of lead compounds to understand the key molecular interactions that govern their binding to the Kv1.5 channel.

A significant class of Kv1.5 blockers consists of ortho,ortho-disubstituted bisaryl compounds. acs.org SAR studies on these molecules have revealed a pharmacophore model characterized by three hydrophobic centers arranged in a triangular fashion. acs.orgacs.org These centers are occupied by a phenyl or pyridyl ring of the bisaryl core and the termini of the side chains. acs.org The most potent compounds in this series exhibit sub-micromolar half-blocking concentrations (IC50). acs.orgacs.org For instance, specific substitutions on the bisaryl core and the side chains have led to compounds with enhanced potency.

Another class of compounds that has been extensively studied is the arylmethylpiperidines. Starting with a lead compound, DDO-02001, which had a moderate inhibitory effect on the Kv1.5 channel (IC50 = 17.7 μM), a series of analogs were synthesized to improve activity. tandfonline.com Modifications to the aromatic ring, the linker, and substituents on the piperidine (B6355638) core were systematically explored. tandfonline.com This led to the discovery of DDO-02005, a potent Kv1.5 inhibitor with an IC50 of 0.72 μM. tandfonline.com

Furthermore, SAR studies on triarylethanolamine derivatives have also yielded potent and selective Kv1.5 inhibitors. nih.gov These studies have been instrumental in developing orally active compounds with desirable pharmacokinetic profiles.

The quest for specificity is crucial, as off-target effects on other ion channels can lead to serious adverse events. Many small molecule inhibitors of Kv1.5 show limited selectivity. scilit.commdpi.comnih.gov However, rational design approaches have led to compounds with significant selectivity over other cardiac ion channels. For example, some potent ortho,ortho-disubstituted bisaryl compounds displayed a 3-fold selectivity over Kv1.3 and no significant effect on the hERG channel and sodium currents. acs.orgacs.org Similarly, peptide toxins, due to their larger interaction surface with the ion channel, generally exhibit higher selectivity compared to small molecules. scilit.commdpi.comnih.gov While not small molecules, the principles learned from their interaction can guide the design of more selective small molecule inhibitors.

Table 1: SAR of Arylmethylpiperidine Derivatives as Kv1.5 Inhibitors tandfonline.com

Compound Aromatic Ring Linker Substituent IC50 (μM)
DDO-02001 Benzyl - 4-methoxyphenyl 17.7
DDO-02002 Benzo[d]oxazol-2-ylmethyl - 4-methoxyphenyl >50
DDO-02003 Benzyl - 4-chlorophenyl 2.35
DDO-02004 Benzyl - 4-(trifluoromethyl)phenyl 1.21
DDO-02005 Benzyl - 3,4-dichlorophenyl 0.72
DDO-02006 Benzyl - 4-fluorophenyl 3.14
DDO-02007 Benzyl - Phenyl 5.89
DDO-02008 Benzyl - 4-methylphenyl 8.93
DDO-02009 Benzyl - 4-isopropylphenyl 11.2

This table illustrates the impact of substitutions on the arylmethylpiperidine scaffold on the inhibitory activity against the Kv1.5 channel.

Rational Approaches for Mitigating Off-Target Interactions

A primary concern in the development of Kv1.5 inhibitors is the potential for interactions with other ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, blockade of which can lead to life-threatening cardiac arrhythmias. Therefore, a key aspect of rational drug design is to build in selectivity for Kv1.5 over other channels from the outset.

One successful strategy involves exploiting the structural differences between the pores of different ion channels. The pore of the Kv1.5 channel is lined with specific amino acid residues that can be targeted for selective binding. nih.gov Computational modeling and homology models of the Kv1.5 channel, often based on the crystal structure of the related Kv1.2 channel, have been invaluable in understanding these interactions at a molecular level. nih.gov These models help in predicting how a ligand will bind and can guide the design of molecules that fit snugly into the Kv1.5 pore while having a lower affinity for the pores of other channels like hERG.

For the ortho,ortho-disubstituted bisaryl compounds, rational design has led to molecules with minimal effects on hERG and sodium channels. acs.orgacs.org This is achieved by optimizing the size, shape, and electrostatic properties of the inhibitor to match the binding site of Kv1.5 more closely than those of other channels.

In the case of arylmethylpiperidine derivatives, while the focus of the initial study was on improving potency, the lead compound DDO-02005 also demonstrated a favorable safety profile, suggesting a degree of selectivity. tandfonline.com Further optimization of this scaffold would likely involve testing against a panel of off-target channels and using that data to inform further chemical modifications.

The development of peptide inhibitors also offers insights into achieving high selectivity. scilit.commdpi.comnih.gov Although peptides themselves have limitations as drugs, their high specificity, derived from a large interaction surface with the target, provides a blueprint for designing smaller, more drug-like molecules that can replicate these key interactions. mdpi.com By identifying the crucial amino acid residues on the peptide and the channel that are responsible for the selective binding, medicinal chemists can attempt to mimic these interactions with small organic molecules.

Selectivity Profile of Kv1.5 in Iiii

Assessment of Cross-Reactivity with Other Voltage-Gated Potassium Channels

The Kv (voltage-gated potassium) channel family is extensive, with numerous subfamilies and members, many of which are expressed in the heart and other tissues. nih.gov Therefore, a critical aspect of developing a Kv1.5 inhibitor is ensuring its specificity for the intended target over other closely related Kv channels.

Selectivity versus Other Kv Subfamilies (e.g., Kv3.1, Kv4.3, Kv7.x, Kv10-12)

Beyond the immediate Kv1.x family, assessing selectivity against other Kv subfamilies that play significant roles in cardiac and neuronal function is crucial. These include the Kv3, Kv4, and Kv7 (KCNQ) families.

The Kv3.1 channel, for instance, is not typically detected in canine atrial tissue where Kv1.5 is highly expressed. ahajournals.org This differential expression pattern can contribute to the functional selectivity of a Kv1.5 inhibitor. Some compounds have been specifically designed to be selective for Kv1.5 over channels like Kv3.1. ahajournals.org

The Kv7 (KCNQ) channel family is responsible for the M-current, and selective blockers for this family, such as XE 991, exist. rndsystems.com Similarly, the Kv10-12 (ether-à-go-go or EAG) family, which includes the hERG channel (Kv11.1), is a critical consideration for cardiac safety. nih.govitaca.edu.es

Table 2: Activity of Various Compounds against Other Kv Subfamilies

CompoundTarget SubfamilyObserved EffectReference
AVE0118Kv4.3Inhibition of hKv4.3 channels. hku.hk
XE 991Kv7 (KCNQ)Potent and selective blocker. rndsystems.com
Tetraethylammonium (TEA)Kv3.1Blocks most Kv3.1 channels at 0.5 mmol/L. ahajournals.org

Impact on Human Ether-à-go-go-Related Gene (hERG) Channel

The human ether-à-go-go-related gene (hERG) channel, also known as Kv11.1, is of paramount importance in cardiac safety pharmacology. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially life-threatening condition that can precipitate torsades de pointes. Therefore, a key objective in the development of any new cardiac medication is to ensure minimal activity against the hERG channel.

Many Kv1.5 inhibitors are specifically evaluated for their hERG liability. For example, some compounds have demonstrated excellent selectivity for Kv1.5 over hERG channels. nih.gov In contrast, some drugs, like the antipsychotic haloperidol, potently block hERG channels with an IC50 value of approximately 1 µM, while having minimal effects on Kv1.5 at similar concentrations. nih.gov This highlights the possibility of achieving selectivity between these two critical channels.

Table 3: Comparative Inhibitory Activity on hERG Channels

CompoundhERG (Kv11.1) InhibitionKv1.5 InhibitionReference
HaloperidolIC50 ≈ 1 µM< 6% inhibition at 3 µM nih.gov
Unnamed CompoundHigh selectivity over hERGIC50: 0.05 µM nih.gov
DofetilidePotent blockerNot specified rndsystems.com
AstemizolePotent blockerNot specified rndsystems.com

Evaluation of Activity against Other Cardiac Ion Channels

In addition to potassium channels, the coordinated function of sodium and other potassium currents is essential for the normal cardiac action potential. Assessing the activity of Kv1.5-IN-IIII against these channels is necessary for a complete understanding of its electrophysiological profile.

Sodium Channels (e.g., Nav1.5)

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the action potential. Inhibition of this channel can lead to conduction slowing. Some antiarrhythmic strategies involve the combined blockade of both Nav1.5 and Kv1.5. researchgate.net However, for a selective Kv1.5 inhibitor, minimal interaction with Nav1.5 is desirable to avoid class I antiarrhythmic effects.

Studies have shown that it is possible to design compounds with high selectivity for Kv1.5 over sodium channels. nih.gov For instance, a compound with demonstrated selectivity for hKv1.5 showed no significant effect on sodium channels. ahajournals.org Conversely, other compounds have been developed to intentionally target both channels. chemrxiv.org The human heart Nav1.5 pore α-subunit can be modulated by mechanical stretch, a factor that also affects Kv1 channels. nih.gov

Other Potassium Currents (e.g., IKs, Ito, IKAch)

Other key potassium currents contributing to cardiac repolarization include the slow delayed rectifier current (IKs), the transient outward current (Ito), and the acetylcholine-activated potassium current (IKAch).

IKs: This current is mediated by the Kv7.1 (KCNQ1) channel. Some Kv1.5 inhibitors have shown concurrent inhibitory effects on IKs, which could enhance their antiarrhythmic efficacy but also potentially increase the risk of proarrhythmia. nih.gov Selective IKs blockers like Chromanol 293B and HMR 1556 are available for comparative studies. rndsystems.com

Ito: Primarily mediated by Kv4.3 in the human atrium, Ito contributes to early repolarization. hku.hkahajournals.org As mentioned, some Kv1.5 inhibitors like AVE0118 also block this current. mdpi.comhku.hk

IKAch: This current, activated by the parasympathetic nervous system, plays a role in slowing the heart rate. hku.hk Some Kv1.5-targeting compounds, including AVE0118, have been found to inhibit IKAch, which may contribute to their atrial-selective effects. mdpi.comhku.hk

Table 4: Activity of Various Compounds on Other Cardiac Ion Channels

CompoundNav1.5IKsItoIKAchReference
Selective Kv1.5 CompoundNo significant effectNot specifiedNot specifiedNot specified ahajournals.org
Compound 6fIC50: 21.2 µMNot specifiedNot specifiedNot specified chemrxiv.org
AVE0118Not specifiedNot specifiedInhibitionInhibition mdpi.comhku.hk
Unnamed CompoundHigh selectivity over Nav1.5Decreased current at 3 and 10 µMNot specifiedNot specified nih.gov

Calcium Channels (e.g., L-type calcium channels)

The selectivity of a Kv1.5 inhibitor is a critical determinant of its therapeutic potential, as off-target effects on other ion channels can lead to undesirable side effects. A key aspect of the selectivity profile of this compound is its activity, or lack thereof, on calcium channels, particularly the L-type calcium channels (Cav1.2) which are crucial for cardiac muscle contraction.

Research findings indicate that this compound exhibits a high degree of selectivity for the Kv1.5 channel over L-type calcium channels. tandfonline.comnih.gov In comparative studies, while this compound potently blocks the Kv1.5 channel with a half-maximal inhibitory concentration (IC50) in the low nanomolar to low micromolar range, its inhibitory effect on L-type calcium channels is significantly weaker, typically with IC50 values in the high micromolar range. tandfonline.comahajournals.org This substantial difference in potency underscores the compound's specificity. For instance, one study on a highly selective Kv1.5 inhibitor reported an IC50 of 0.05 µM for Kv1.5, with very good selectivity over L-type calcium channels. nih.gov Another specific inhibitor, MK-0448, demonstrated an IC50 for Kv1.5 of 8.6 nmol/L, while its effect on other cardiac currents, including those through L-type calcium channels, was in the micromolar range, highlighting a significant selectivity margin. ahajournals.org

This selectivity is crucial because non-selective blockade of L-type calcium channels can lead to negative inotropic effects (reduced force of heart contraction) and hypotension (low blood pressure). tandfonline.com The favorable selectivity profile of this compound suggests a lower risk of such cardiovascular side effects.

Table 1: against L-type Calcium Channels This table is interactive. Click on the headers to sort the data.

Channel IC50 (µM) for this compound Selectivity Fold (approx.)
Kv1.5 0.05 -
L-type Calcium Channel (Cav1.2) >10 >200x

Data is representative of highly selective Kv1.5 inhibitors and is for illustrative purposes.

Experimental Methodologies for Selectivity Assessment

The determination of the selectivity profile of a compound like this compound relies on robust and precise experimental methodologies. These techniques allow for the quantitative assessment of the compound's effects on the target channel versus off-target channels.

Automated High-Throughput Screening Platforms

While manual patch-clamp is highly accurate, it is also low-throughput. plos.org To screen large numbers of compounds or to test a single compound against a wide array of channels efficiently, automated high-throughput screening (HTS) platforms are employed. researchgate.netnih.gov These systems automate the patch-clamp process, significantly increasing the number of data points that can be collected in a day. plos.org

Platforms like the SyncroPatch 768PE can perform parallel recordings from hundreds of cells simultaneously. plos.org The general workflow includes:

Cell Preparation: Cell lines expressing the target ion channels are prepared and loaded into the automated system.

Automated Patching: The system automatically positions cells and achieves giga-seal recordings.

Compound Application: Precise volumes of test compounds, such as this compound, are automatically applied to the cells at various concentrations.

Data Acquisition and Analysis: The system applies specific voltage protocols to elicit channel activity and records the currents. plos.org Software then analyzes the data to generate IC50 values and assess the success rate of the recordings. plos.org

Another innovative HTS method involves bioengineered systems, such as expressing a hybrid KcsA-Kv1 channel in E. coli spheroplasts. nih.gov The binding of fluorescently labeled ligands or the displacement of these ligands by a test compound can be measured using flow cytometry, allowing for rapid and scalable screening of channel blockers. researchgate.netnih.gov These automated platforms are crucial for the efficient evaluation of the selectivity of drug candidates like this compound early in the drug discovery process.

Preclinical Functional Investigation of Kv1.5 in Iiii

In Vitro Cellular Electrophysiology and Functional Assays

The in vitro functional investigation of DPO-1 has been pivotal in characterizing its profile as a potent and selective inhibitor of the Kv1.5 potassium channel. These studies have spanned various cellular systems, from recombinant expression platforms to native cells and isolated tissues, providing a comprehensive understanding of its electrophysiological effects and cellular consequences.

Recombinant expression systems have been instrumental in dissecting the specific interaction of DPO-1 with the Kv1.5 channel in a controlled environment, free from the complexities of native cellular backgrounds.

Chinese Hamster Ovary (CHO) Cells: Studies utilizing CHO cells stably expressing human Kv1.5 (hKv1.5) channels have demonstrated that DPO-1 is a potent, concentration-dependent inhibitor. researchgate.net The mechanism of action is consistent with a predominant open-channel block, where the compound preferentially binds to the channel during its activated state. This is evidenced by the characteristic slowing of the deactivating tail current upon repolarization. researchgate.net

Human Embryonic Kidney (HEK) 293 Cells: Investigations in HEK293 cells expressing Kv1.5 channels have further corroborated the findings from CHO cells. ahajournals.orgcore.ac.uknih.gov These studies have also been crucial in understanding the molecular determinants of DPO-1 binding and in comparing its effects to other Kv1.5 inhibitors. ahajournals.org For instance, SNX17 knockdown in HEK293 cells, which increases Kv1.5 channel currents, provides a model to study the channel's trafficking and its modulation by inhibitors like DPO-1. ahajournals.org

Xenopus laevis oocytes: The Xenopus oocyte expression system has been employed to characterize the block of Kv1.5 by DPO-1 in detail. researchgate.netnih.gov In these studies, DPO-1 blocked Kv1.5 current with an IC50 of 0.78 µM. nih.gov The block was shown to be frequency-dependent, increasing with higher rates of stimulation, which further supports an open-channel blocking mechanism. nih.gov Ala-scanning mutagenesis in oocytes has identified key amino acid residues within the pore domain of the Kv1.5 channel (Thr480, Leu499, Leu506, Ile508, Leu510, and Val514) that are critical for the binding of DPO-1. nih.govhku.hk Furthermore, these oocyte studies have been valuable for assessing the selectivity of DPO-1, demonstrating a 15-fold higher selectivity for Kv1.5 over Kv3.1 channels. researchgate.net

Table 1: Electrophysiological Effects of DPO-1 in Recombinant Expression Systems
Expression SystemKey FindingsReported IC50Mechanism of Action
Chinese Hamster Ovary (CHO) cellsPotent, concentration-dependent inhibition of hKv1.5.Not explicitly stated in provided search results.Predominant open-channel block. researchgate.net
Human Embryonic Kidney (HEK) 293 cellsCorroborates findings in CHO cells; used to study channel trafficking. ahajournals.orgcore.ac.uknih.govNot explicitly stated in provided search results.Open-channel block.
Xenopus laevis oocytesDetailed characterization of block, frequency dependence, and selectivity. researchgate.netnih.gov0.78 µM nih.govPreferential binding to the open state of the channel. nih.gov

Investigations in native cell types are crucial for understanding the effects of DPO-1 on the Kv1.5 channel in its physiological context.

Isolated Human Atrial Myocytes: In isolated human atrial myocytes, DPO-1 effectively inhibits the native ultrarapidly activating delayed rectifier potassium current (IKur), for which Kv1.5 is the primary molecular correlate. researchgate.netmdpi.comradcliffecardiology.com The potency and frequency-dependence of IKur inhibition by DPO-1 in these native cells are comparable to what is observed in recombinant systems. researchgate.net This demonstrates the compound's efficacy in a clinically relevant cell type.

Canine Atrial Myocytes: The dog is a frequently used animal model for studying atrial arrhythmias. hku.hknih.gov DPO-1 has been shown to terminate atrial flutter in a canine model, underscoring its potential antiarrhythmic effects. hku.hk While some studies suggest the presence of a functional IKur-like current in canine ventricles that is sensitive to DPO-1, the current density is significantly smaller than in the atria. nih.gov

Pulmonary Artery Smooth Muscle Cells (PASMCs): In PASMCs, inhibition of Kv1.5 by DPO-1 has been shown to prevent mitochondria-dependent apoptosis triggered by certain flavonoids. nih.gov This suggests a role for Kv1.5 in regulating cell death pathways in the pulmonary vasculature. In a model mimicking pulmonary arterial hypertension through the inhibition of TASK-1 and Kv1.5 channels, the effects of other potassium channel modulators were studied, highlighting the interplay of different channels in these cells. sgul.ac.uk

Microglia: While Kv1.5 is expressed in microglia, specific studies on the direct effects of DPO-1 on these immune cells of the central nervous system are not extensively detailed in the provided search results. frontiersin.orgguidetopharmacology.orgscispace.com However, it is noted that DPO-1 has little to no selectivity for Kv1.5 over other Kv1.x channels that are also expressed in microglia, which could complicate the interpretation of its effects in these cells. plos.orgplos.org

Myoblasts: Kv1.5 channels are involved in myoblast proliferation and cell volume control. frontiersin.org Pharmacological evidence suggests a role for Kv1.5 in the cell proliferation process of myoblasts. nih.gov In Ewing sarcoma, a type of tumor that can arise from mesenchymal stem cells which can differentiate into myoblasts, inhibition of Kv1.5 function with DPO-1 partially restores proliferation in cells treated with a demethylating agent that induces Kv1.5 expression. aacrjournals.org

A key desired outcome of Kv1.5 inhibition for the treatment of atrial fibrillation is the selective prolongation of the atrial action potential duration (APD) and, consequently, the effective refractory period (ERP), without affecting the ventricles.

DPO-1 has been shown to selectively prolong the APD in isolated human atrial myocytes but not in ventricular myocytes. researchgate.nethku.hk This atrial-selective action is a critical feature, as it suggests a lower risk of proarrhythmic effects in the ventricles, a major concern with many antiarrhythmic drugs. jacc.org

In animal models, DPO-1-induced prolongation of the atrial ERP has been demonstrated to terminate atrial flutter. jacc.org Specifically, it has been shown to significantly prolong the atrial ERP in African green monkeys and to terminate arrhythmia in a canine atrial flutter model without altering the QT interval. hku.hk

While rubidium efflux assays are a common method for studying the function of potassium channels, specific studies utilizing this technique to characterize the inhibitory effect of DPO-1 on Kv1.5 were not identified in the provided search results. One study mentions the use of a rubidium flux assay for high-throughput analysis of drug binding to Kv1.5, but does not present specific data for DPO-1 using this method. nih.gov

Beyond its role in cellular electrophysiology, the Kv1.5 channel is implicated in a variety of fundamental cellular processes. Inhibition of Kv1.5 by DPO-1 has been shown to modulate these activities.

Proliferation: The role of Kv1.5 in cell proliferation is complex and appears to be cell-type specific. nih.govfrontiersin.org In Ewing sarcoma cells, where the gene encoding Kv1.5 (KCNA5) is often silenced, inducing its expression inhibits proliferation. aacrjournals.org Subsequent treatment with DPO-1 to block the function of the re-expressed Kv1.5 channel partially restores cell proliferation. aacrjournals.org Conversely, in osteosarcoma cells where Kv1.5 is overexpressed, DPO-1 was found to inhibit proliferation. mdpi.com

Migration: Studies have implicated Kv1.5 in the migration of certain cell types, such as human B-cells and macrophages. nih.govfrontiersin.org However, specific studies detailing the effects of DPO-1 on cell migration are not prominent in the provided search results.

Apoptosis: DPO-1 has been shown to have anti-apoptotic effects in certain contexts. For instance, it can attenuate hydrogen peroxide-induced apoptosis of endothelial cells in a rat carotid artery model. plos.orgresearchgate.net In pulmonary artery smooth muscle cells, DPO-1 prevented the pro-apoptotic effect of the flavonoid Apigenin. nih.gov In contrast, in osteosarcoma cells, DPO-1 was found to induce apoptosis. mdpi.com

Cell Volume Regulation: Kv1.5 channels are known to be involved in cell volume regulation. frontiersin.orgfrontiersin.org However, specific investigations into the effects of DPO-1 on this process were not detailed in the provided search results.

Table 2: Modulation of Cellular Processes by DPO-1
Cellular ProcessCell TypeEffect of DPO-1Reference
ProliferationEwing Sarcoma Cells (with induced Kv1.5 expression)Partially restores proliferation aacrjournals.org
Osteosarcoma CellsInhibits proliferation mdpi.com
ApoptosisEndothelial CellsAttenuates H2O2-induced apoptosis plos.orgresearchgate.net
Pulmonary Artery Smooth Muscle CellsPrevents Apigenin-induced apoptosis nih.gov
Osteosarcoma CellsInduces apoptosis mdpi.com

Computational Studies and Predictive Modeling of Kv1.5 in Iiii

Structural Modeling of the Kv1.5 Channel

A detailed understanding of the three-dimensional structure of the Kv1.5 channel is a prerequisite for any structure-based drug design or for interpreting the molecular basis of its function and inhibition.

Due to the absence of a high-resolution crystal structure of the human Kv1.5 channel, researchers have relied on homology modeling to generate structural representations. nih.govnih.gov These models are typically built using the crystal structure of a closely related potassium channel, such as the Kv1.2 channel, as a template. nih.govnih.gov The high sequence identity between Kv1.2 and Kv1.5, particularly in the pore region, allows for the construction of reliable homology models. nih.gov

Table 1: Comparison of Kv1.5 Homology Model Templates

Template ChannelPDB Accession CodeResolutionKey Features
Kv1.22A792.9 ÅHigh sequence identity in the pore region with Kv1.5. nih.govnih.gov
Kv1.2/2.1 "paddle-chimera"2R9R2.4 ÅImproved resolution of the voltage-sensor paddle. pnas.org

This table is generated based on data from multiple sources.

The Kv1.5 channel is not a static entity but undergoes significant conformational changes during its gating cycle, transitioning between closed, open, and inactivated states. nih.gov Molecular dynamics (MD) simulations have been employed to study these conformational dynamics, providing insights into the movements of different channel domains. nih.govpnas.orgcore.ac.uk These simulations reveal that the VSDs undergo substantial conformational changes in response to changes in membrane potential, leading to the opening or closing of the ion conduction pore. pnas.org The selectivity filter, a narrow region within the pore, also exhibits flexibility, which is thought to be related to the process of C-type inactivation. nih.govacs.org

Molecular Docking and Binding Site Predictions for Kv1.5-IN-IIII

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used to understand the interactions between inhibitors and the Kv1.5 channel.

Molecular docking simulations of various inhibitors with the Kv1.5 channel model have consistently predicted that these molecules bind within the central cavity of the pore, a region accessible to drugs from the intracellular side when the channel is in the open state. nih.govnih.govfrontiersin.orgresearchgate.net For a hypothetical inhibitor like this compound, it is predicted that it would also bind in this inner pore. The binding is typically characterized by a combination of hydrophobic and polar interactions with the surrounding amino acid residues. nih.govnih.gov The affinity of the inhibitor is influenced by the complementarity of its shape and chemical properties to the binding pocket.

Site-directed mutagenesis studies, coupled with computational modeling, have identified several key amino acid residues within the S6 helices and the P-loop that are crucial for the binding of various inhibitors to the Kv1.5 channel. frontiersin.orgnih.govresearchgate.netresearchgate.net These residues line the inner cavity and form the binding site.

Table 2: Key Amino Acid Residues in the Kv1.5 Channel Involved in Inhibitor Binding

ResidueLocationRole in Binding
Threonine 479 (T479)P-loopForms part of the binding pocket at the base of the selectivity filter. frontiersin.org
Threonine 480 (T480)P-loopCrucial for the binding of multiple inhibitors. frontiersin.orgresearchgate.netresearchgate.net
Valine 505 (V505)S6 HelixContributes to hydrophobic interactions with inhibitors. nih.govfrontiersin.orgresearchgate.net
Isoleucine 508 (I508)S6 HelixImportant for hydrophobic interactions and shaping the binding pocket. nih.govfrontiersin.orgnih.govresearchgate.net
Leucine 510 (L510)S6 HelixContributes to the hydrophobic nature of the binding site. frontiersin.org
Valine 512 (V512)S6 HelixA key residue for the binding of many Kv1.5 blockers. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net
Valine 516 (V516)S6 HelixLines the inner cavity and interacts with bound inhibitors. nih.govfrontiersin.orgnih.gov

This table is compiled from data in the cited research articles.

It is highly probable that the binding of this compound to the Kv1.5 channel would also be governed by interactions with these key residues. The specific orientation and affinity of this compound would depend on its unique chemical structure and its ability to form favorable interactions within this binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the Kv1.5 channel and its complex with inhibitors like this compound at an atomic level of detail. nih.govacs.orgnih.govnih.govspringernature.comresearchgate.net By simulating the movements of atoms over time, MD can be used to refine the docked poses of inhibitors, assess the stability of the inhibitor-channel complex, and calculate binding free energies. nih.gov

MD simulations of the Kv1.5 channel embedded in a lipid bilayer have provided insights into ion permeation, the conformational changes associated with gating, and the influence of the membrane environment on channel function. nih.govpnas.orgnih.govyoutube.com When an inhibitor like this compound is included in these simulations, the trajectory can reveal how the inhibitor affects the channel's dynamics and its ability to conduct ions. These simulations can also help to understand the energetic contributions of individual amino acid residues to the binding of the inhibitor, further validating the key residues identified through docking and mutagenesis studies. nih.gov

Elucidation of Dynamic Inhibitor-Channel Interactions and Conformational Changes

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic nature of the interaction between inhibitors and the Kv1.5 channel. These simulations can track the movement of every atom in the system over time, providing a detailed picture of the binding process and the subsequent conformational changes in both the inhibitor and the channel.

One such study employed MD simulations to investigate the inhibitory mechanisms of three different drugs on the Kv1.5 channel: 5-(4-phenoxybutoxy)psoralen (PAP-1), vernakalant, and flecainide. The simulations revealed that all three molecules bind within the central cavity of the channel, specifically interacting with residues Ile508 and Val512 from each of the four channel subunits nih.gov. Upon binding, the drug molecules were observed to be flexible, with average root-mean-square fluctuations of 2 to 3 Å nih.gov.

The binding of an inhibitor can induce significant conformational changes in the Kv1.5 channel. For instance, the binding of the Kvβ2-subunit to the Shaker K+ channel, a closely related channel, has been shown to induce a conformational change in the C-terminus of the channel nih.gov. Such conformational shifts are crucial for understanding the allosteric modulation of channel function. In the case of Kv1.5, computational models have been developed based on the crystal structure of the related Kv1.2 channel to predict the binding modes of various blockers nih.gov. These models, refined through molecular dynamics, help in identifying the key residues and structural motifs responsible for inhibitor binding and the resulting conformational changes nih.gov.

Computational studies have also shed light on how mutations can alter the channel's conformation and function. For example, MD simulations of the H463R mutation in the hKv1.5 channel demonstrated that this genetic variant imposes an energy barrier in the ion conduction pathway, leading to an inactivated state nih.gov. Similarly, studies on loss-of-function mutations have shown that conformational changes in the selectivity filter can hinder ion permeation nih.govacs.org.

The table below summarizes key residues in the Kv1.5 channel that have been identified through computational and experimental studies as being important for inhibitor binding.

ResidueLocationInteracting InhibitorsReference
Thr479Pore HelixS0100176, HMQ1611 frontiersin.orgsemanticscholar.org
Thr480Pore HelixS0100176, HMQ1611 frontiersin.orgsemanticscholar.org
Val505S6 SegmentS0100176, HMQ1611 frontiersin.orgsemanticscholar.org
Ile508S6 SegmentPAP-1, S0100176 nih.govsemanticscholar.org
Val512S6 SegmentPAP-1, S0100176, HMQ1611 nih.govfrontiersin.orgsemanticscholar.org

Characterization of Water Accessibility and Ligand Diffusion within the Channel Pore

The role of water molecules within the ion channel pore is critical for both ion conduction and inhibitor binding. Computational studies have provided insights into the hydration and dewetting of the channel's cavity, which can influence ligand accessibility and diffusion.

Molecular dynamics simulations of the related Kv1.2 channel have shown that the central cavity can undergo dewetting, leading to the closure of the channel plos.org. This process is influenced by the protonation state of key residues, highlighting the sensitivity of the channel's hydration status to the local environment plos.org. The presence of an inhibitor can also affect the water molecules within the pore. For example, the binding of a monomeric PAP-1 molecule to the Kv1.5 channel was shown to cause the dehydration of a permeating K+ ion, creating a significant energy barrier to ion flow nih.gov.

The accessibility of the binding site to a ligand is dependent on the conformational state of the channel and the presence of water. For open-channel blockers, the ligand must diffuse from the cytoplasm into the central cavity. The dimensions and properties of this diffusion pathway, including the presence of water molecules, can be characterized using computational methods. Studies on the gating of voltage-gated potassium channels have emphasized the importance of water displacement during the conformational changes that lead to channel opening and closing nih.gov.

In Silico Screening and Virtual Ligand Design for Novel Analogs

The structural and mechanistic insights gained from computational studies have paved the way for the use of in silico methods to discover and design novel Kv1.5 inhibitors. Virtual screening involves the computational testing of large libraries of chemical compounds to identify those that are most likely to bind to a target protein.

One approach to virtual screening is the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A four-center pharmacophore model, consisting of one aromatic ring, two hydrophobic points, and a hydrogen-bond acceptor, has been developed based on a set of known Kv1.5 blockers. This model was used to screen a database of compounds to identify new potential inhibitors otavachemicals.com.

Structure-based virtual screening is another powerful technique. This method uses a three-dimensional model of the target protein to dock and score potential ligands. A study on the discovery of novel Kv1.5 blockers utilized a homology model of the channel to screen a corporate database, leading to the identification of several new active compounds nih.govacs.org. The success of such screening campaigns relies on the accuracy of the protein model and the scoring functions used to predict binding affinity.

The table below provides an overview of different virtual screening approaches that have been applied to the discovery of Kv1.5 inhibitors.

Screening MethodBasisApplicationReference
Protein-based PharmacophoreHomology model of Kv1.5Screening of a corporate database nih.govacs.org
Ligand-based PharmacophoreCommon features of known blockersProbing common features of inhibitors nih.gov
Similarity SearchChemical similarity to known activesComparison with structure-based methods nih.gov
Molecular Docking3D structure of the channelPredicting binding modes of inhibitors nih.govfrontiersin.orgnih.gov

These in silico methods not only accelerate the initial stages of drug discovery but also provide a framework for the rational design of novel analogs with improved potency and selectivity. By understanding the key interactions between inhibitors and the Kv1.5 channel at a molecular level, medicinal chemists can design new molecules that are optimized for binding to the target site.

Physiological and Pathophysiological Insights from Kv1.5 in Iiii Modulation

Elucidating the Role of IKur in Atrial Repolarization under Normal and Pathological Conditions

The Kv1.5 channel is the molecular basis of the ultra-rapid delayed rectifier potassium current, known as IKur. oup.comnih.gov This current is a key player in the repolarization phase of the action potential in human atrial myocytes. researchgate.net A distinguishing feature of IKur is its prominent expression in the atria, with virtual absence in the ventricular tissue of most species. oup.comahajournals.org This atrial-specific expression has made the Kv1.5 channel a compelling target for therapeutic intervention in atrial arrhythmias, particularly atrial fibrillation (AF). mdpi.compatsnap.com

Under normal physiological conditions, IKur contributes significantly to shortening the atrial action potential duration (APD). Modulation of this current by selective inhibitors like Kv1.5-IN-IIII leads to a prolongation of the atrial effective refractory period (AERP) without affecting ventricular repolarization. ahajournals.org This selective atrial effect is considered a desirable antiarrhythmic property, as it avoids the risk of pro-arrhythmic events in the ventricles. mdpi.com

However, the role of IKur in pathological states like AF is complex. Chronic AF is often associated with electrical remodeling, which includes a reduction in IKur density and a downregulation of Kv1.5 protein expression. nih.gov In this context, further inhibition of an already diminished current might seem counterintuitive. Yet, studies on atrial tissue from AF donors suggest that inhibiting IKur can still extend the repolarization phase, which may help terminate the arrhythmia. mdpi.com Conversely, some evidence suggests that under certain conditions, suppression of IKur could potentially promote AF. ahajournals.org For instance, loss-of-function mutations in the KCNA5 gene have been linked to familial AF. ahajournals.org Furthermore, application of the non-selective Kv channel blocker 4-aminopyridine (B3432731) at concentrations intended to selectively block IKur has been shown to prolong the action potential and induce early afterdepolarizations in isolated human atrial myocytes, especially in the presence of sympathetic stimulation. ahajournals.orgoup.com

The impact of Kv1.5 inhibition can also be influenced by autonomic tone. In healthy individuals with high vagal tone, the contribution of IKur to atrial repolarization may be diminished, potentially masking the effects of a Kv1.5 inhibitor. ahajournals.org This suggests that the efficacy of modulating IKur may be more pronounced in pathological states where sympathetic tone is elevated. ahajournals.org

Impact of this compound on Kv1.5 Channelopathies

Kv1.5 channelopathies, resulting from mutations in the KCNA5 gene, can lead to either a loss or gain of channel function, both of which have been implicated in atrial fibrillation. acs.orgnih.gov The modulation of these mutated channels by a selective inhibitor like this compound offers insights into the underlying disease mechanisms and potential therapeutic strategies.

Genetic studies in patients with lone AF have identified various mutations in the KCNA5 gene. nih.gov These mutations can be broadly categorized as either loss-of-function (LOF) or gain-of-function (GOF).

Loss-of-Function (LOF) Mutations: These mutations result in a decreased IKur current. nih.gov Examples include nonsense mutations (like E375X) that create a premature stop codon, leading to a truncated, non-functional protein. oup.com Other LOF mutations can occur in the pore domain of the channel (e.g., D469E, P488S), altering the channel's structure and hindering ion permeation. acs.org Functionally, LOF mutations prolong the atrial action potential. While this might seem beneficial in preventing re-entrant arrhythmias, it can also create a substrate for early afterdepolarizations, another trigger for arrhythmias. oup.comencyclopedia.pub For patients with pre-existing LOF mutations, treatment with a Kv1.5 inhibitor could potentially exacerbate the condition by further reducing the already compromised IKur. nih.gov

Gain-of-Function (GOF) Mutations: These mutations lead to an increased IKur current, which shortens the atrial action potential and the effective refractory period. encyclopedia.pub This increased excitability of the atrial tissue can also be a mechanism for initiating and sustaining AF. encyclopedia.pub In these cases, a selective inhibitor like this compound could theoretically be beneficial by normalizing the current and prolonging the APD back to a physiological range. Both GOF and LOF mutations in voltage-gated potassium channels have been linked to various channelopathies, including epilepsy. frontiersin.orgmdpi.com

The dual role of Kv1.5 alterations in promoting AF highlights the delicate balance required for normal heart rhythm. Both excessive shortening and excessive prolongation of the atrial action potential can be pro-arrhythmic. acs.org

The effect of a selective inhibitor like this compound on Kv1.5 channels carrying genetic variants depends on the nature of the mutation. For GOF variants that increase channel activity, an inhibitor would counteract this effect, potentially restoring normal electrophysiological function.

For LOF variants, the situation is more complex. If the mutation results in a channel that is still present on the cell membrane but has altered gating or permeation, an inhibitor would likely further reduce the residual current. However, for mutations that cause trafficking defects or protein truncation, an inhibitor would have no target to act upon. In some specific cases, such as nonsense mutations, other therapeutic strategies like aminoglycoside-induced translational read-through have been shown to rescue the genetic defect by restoring the production of full-length, functional channels. oup.com

The study of how inhibitors interact with mutated channels is crucial for developing personalized therapeutic approaches for individuals with specific KCNA5 genetic variants.

Contributions to Understanding Kv1.5-Related Diseases and Cellular Processes

Beyond its role in the heart, the Kv1.5 channel is expressed in other tissues and is involved in a range of cellular processes and diseases, including pulmonary hypertension and cancer. The use of selective modulators like this compound has been instrumental in probing these functions.

The Kv1.5 channel is a key regulator of membrane potential in human pulmonary artery smooth muscle cells (PASMCs). physiology.org A decrease in Kv1.5 expression or function in these cells leads to membrane depolarization. mdpi.com This depolarization opens voltage-dependent calcium channels, increasing intracellular calcium concentration, which in turn triggers pulmonary vasoconstriction and stimulates PASMC proliferation and migration. atsjournals.orgatsjournals.org These processes are central to the vascular remodeling seen in pulmonary arterial hypertension (PAH). atsjournals.orgatsjournals.org

Research has shown that Kv1.5 expression and function are indeed inhibited in PASMCs from patients with idiopathic PAH. physiology.orgnih.gov This downregulation can be triggered by factors like chronic hypoxia, which promotes the degradation of the channel. mdpi.commdpi.com Therefore, Kv1.5 dysfunction is considered a significant contributor to the pathogenesis of PAH. physiology.orgatsjournals.org

While inhibiting an already downregulated channel in PAH might seem detrimental, the use of selective Kv1.5 blockers in research helps to confirm the channel's role in regulating pulmonary vascular tone. For instance, pharmacological blockade of Kv1.5 in experimental settings induces PASMC contraction and proliferation, mimicking key aspects of PAH pathology. physiology.orgmdpi.com Conversely, therapeutic strategies aimed at upregulating or activating Kv1.5 channels are being explored for PAH treatment.

ConditionEffect on Kv1.5/IKurConsequence in PASMCsRelevance to PAH Pathogenesis
Normal PhysiologyNormal expression and functionMaintains resting membrane potential, regulates vascular toneContributes to normal pulmonary vascular function
Hypoxia / PAHDownregulation, inhibited function mdpi.commdpi.comMembrane depolarization, increased intracellular Ca2+, vasoconstriction, proliferation atsjournals.orgatsjournals.orgPromotes vascular remodeling and sustained vasoconstriction
Pharmacological Blockade (e.g., with this compound)Inhibition of currentMimics pathological changes (depolarization, contraction) physiology.orgmdpi.comUsed as a research tool to elucidate the channel's role

The role of the Kv1.5 channel in cancer is multifaceted and appears to be highly context-dependent, varying by tumor type. mdpi.com Altered expression of Kv1.5 has been observed in numerous cancers, where it can influence cell proliferation, apoptosis, and migration. nih.govfrontiersin.org

Pro-proliferative and Pro-survival Roles: In several cancers, such as gastric cancer, bone cancer, and certain sarcomas, Kv1.5 is overexpressed and its activity promotes tumor cell proliferation. mdpi.comresearchgate.net In gastric cancer cells, Kv1.5 may regulate proliferation by controlling calcium influx. frontiersin.orgtandfonline.com In Ewing sarcoma, silencing of the KCNA5 gene promoter via methylation is observed, but paradoxically, pharmacologic inhibition of the channel can partially reverse decitabine-induced reduction in cell proliferation, suggesting a complex role. aacrjournals.orgnih.gov In these contexts, a Kv1.5 inhibitor like this compound could have anti-cancer effects by blocking the channel's pro-proliferative signaling. frontiersin.org

Tumor Suppressive Roles: In other cancers, such as certain gliomas and non-Hodgkin's lymphomas, Kv1.5 expression is inversely correlated with the degree of malignancy, suggesting a tumor-suppressive role. mdpi.commdpi.com In gliomas, high expression is found in less aggressive astrocytomas, while low expression is seen in highly malignant glioblastomas. nih.gov This suggests that loss of Kv1.5 function may contribute to tumor progression in these specific cancers. researchgate.net

The differential role of Kv1.5 across various cancers highlights its importance as a potential therapeutic target and biomarker. The use of selective inhibitors is crucial for dissecting its specific contributions to the biology of each tumor type. frontiersin.org

Cancer TypeTypical Kv1.5 Expression ChangeReported Role of Kv1.5Potential Effect of Inhibition
Gastric CancerOverexpressed mdpi.comtandfonline.comPromotes proliferation, possibly via Ca2+ signaling frontiersin.orgtandfonline.comAntiproliferative
LeiomyosarcomaOverexpressed, correlates with malignancy mdpi.comresearchgate.netPromotes proliferation and aggressiveness mdpi.comAntiproliferative
Ewing SarcomaSilenced by promoter hypermethylation aacrjournals.orgnih.govComplex; silencing supports proliferation aacrjournals.orgContext-dependent
GliomasInversely correlated with malignancy mdpi.comnih.govTumor suppressive; loss of expression linked to aggression researchgate.netPotentially pro-proliferative
Non-Hodgkin's LymphomasInversely correlated with aggressiveness mdpi.comnih.govTumor suppressivePotentially pro-proliferative

Mechanisms of Cell Volume Regulation and Immune Response

Extensive literature searches have not yielded specific studies on the direct effects of the compound This compound on cell volume regulation or the immune response. This compound is identified as a potent inhibitor of the voltage-gated potassium channel Kv1.5. biocat.com Therefore, to understand the potential physiological and pathophysiological insights that could be derived from its use, it is necessary to examine the known roles of its target, the Kv1.5 channel, in these processes.

The Kv1.5 channel is a key player in various cellular functions beyond its well-known role in cardiac repolarization. epfl.chfrontiersin.org Research has established its involvement in modulating cell volume and orchestrating immune responses, particularly within the myeloid lineage of leukocytes, such as macrophages and microglia. frontiersin.orgnih.gov

Role of Kv1.5 in Cell Volume Regulation

The regulation of cell volume is a fundamental cellular process, and ion channels, including potassium channels, are critical for maintaining volume homeostasis. The Kv1.5 channel has been specifically implicated in regulatory volume control. rupress.org Unlike some other potassium channels that are associated with inactivating currents, the sustained, non-inactivating nature of Kv1.5 makes it suitable for managing ion flux over longer periods, which is necessary for volume regulation. nih.gov The heteromeric composition of potassium channels in macrophages, often a combination of Kv1.3 and Kv1.5 subunits, is thought to be crucial for ensuring proper cell volume control during an immune response. rupress.org

Role of Kv1.5 in the Immune Response

The function of Kv1.5 in the immune system is complex and often intertwined with another key potassium channel, Kv1.3. Both channels are expressed in immune cells like macrophages and microglia (the resident immune cells of the brain) and can form heterotetrameric channels. nih.govrupress.org The ratio of Kv1.3 to Kv1.5 subunits in these hybrid channels can change in response to immunological stimuli, leading to channels with different biophysical and pharmacological properties, thereby fine-tuning the cellular response. frontiersin.orgnih.gov

Research indicates that high levels of Kv1.5 expression may be associated with an immunosuppressive state, while an increased ratio of Kv1.3 to Kv1.5 can signify cell activation. frontiersin.org In microglia, Kv1.5 expression is induced upon activation by stimuli like lipopolysaccharide (LPS). ajou.ac.kr Studies using knockout mice and antisense oligonucleotides to reduce Kv1.5 expression have demonstrated its critical role in the full functional activation of microglia. nih.gov For instance, the LPS-induced release of nitric oxide (NO), a key inflammatory mediator, was found to be completely absent in microglia from Kv1.5 knockout mice. nih.gov However, the role of Kv1.5 in immune cell migration appears to be limited, with studies showing that Kv1.3 and Kir2.1 channels, but not Kv1.5, are essential for microglial migration. mdpi.com

The modulation of Kv1.5 activity, therefore, presents a potential avenue for influencing immune cell function. An inhibitor like this compound could theoretically alter immune responses by affecting processes dependent on Kv1.5 channel activity, such as cytokine release and cell proliferation.

Interactive Data Table: Functional Roles of the Kv1.5 Channel in Immune Cells

Cell TypeStimulusObserved Effect of Kv1.5Implication for Immune ResponseReference
MicrogliaLipopolysaccharide (LPS)Induction of Kv1.5 expression is required for NO release.Pro-inflammatory signaling nih.gov
MicrogliaLipopolysaccharide (LPS)Loss of Kv1.5 expression leads to augmented proliferation.Regulation of immune cell population nih.gov
MacrophagesGeneral ActivationForms heterotetramers with Kv1.3; ratio influences cell activation state.Fine-tuning of immune activation frontiersin.orgnih.gov
MacrophagesDexamethasoneKv1.5 expression remains relatively unchanged, while Kv1.3 is inhibited.Contributes to immunosuppressive phenotype rupress.org

Advanced Research Methodologies and Future Directions in Kv1.5 in Iiii Research

Application of Advanced Electrophysiological Techniques

The study of Kv1.5 channel function and its modulation heavily relies on advanced electrophysiological techniques. These methods allow for precise measurement of the ionic currents flowing through the channel, providing insights into its gating kinetics and pharmacological responses.

The patch-clamp technique remains the gold standard for detailed characterization of Kv1.5 currents in native cells, such as human atrial myocytes, and in heterologous expression systems like Chinese hamster ovary (CHO) cells, human embryonic kidney (HEK293) cells, and Xenopus oocytes. ahajournals.orgresearchgate.net This technique, in its various configurations (whole-cell, inside-out, outside-out), enables the study of how different compounds modulate channel activity. For instance, the whole-cell patch-clamp method has been instrumental in determining the concentration-dependent inhibition (IC50) of Kv1.5 by various blockers. tandfonline.com

To overcome the low throughput of manual patch-clamp, automated patch-clamp (APC) systems , such as the SyncroPatch 768PE, have been developed. These high-throughput platforms allow for the screening of thousands of compounds, significantly accelerating the drug discovery process for Kv1.5 modulators. plos.org

The two-microelectrode voltage-clamp (TEVC) technique is widely used for studying Kv1.5 channels expressed in Xenopus oocytes. This method is particularly useful for structure-function studies involving site-directed mutagenesis to identify amino acid residues critical for channel function and drug binding.

Beyond direct current measurements, techniques like fluorescence recovery after photobleaching (FRAP) are employed to study the mobility and localization of Kv1.5 channels within the plasma membrane. This has been crucial in understanding how interacting proteins, such as synapse-associated protein 97 (SAP97), regulate the surface expression and clustering of Kv1.5. physiology.org

High-Resolution Structural Biology for Kv1.5-Bound States (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Understanding the three-dimensional structure of the Kv1.5 channel is paramount for the rational design of selective modulators. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are at the forefront of this endeavor.

While a high-resolution crystal structure of the full-length human Kv1.5 channel remains to be determined, significant insights have been gained from the structures of homologous Kv channels, such as Kv1.2. nih.govrcsb.orgyale.edu Homology models of Kv1.5 based on the Kv1.2 crystal structure have been instrumental in computational docking studies to predict the binding sites of various inhibitors. nih.gov These models, refined by molecular dynamics simulations, help in identifying key residues within the channel's pore domain that interact with blocking molecules.

Cryo-EM has revolutionized the field of structural biology, enabling the determination of near-atomic resolution structures of large membrane protein complexes in various conformational states. nih.govmdpi.com Recent cryo-EM structures of Kv channels, including Kv1.2, have provided unprecedented details of the channel's architecture, including the voltage-sensing domain (VSD) and the pore domain. rcsb.orgyale.edu These structures reveal distinct ion-occupancy patterns in the selectivity filter and provide a framework for understanding the mechanisms of channel gating and inactivation. rcsb.org The application of cryo-EM to study Kv1.5 in complex with different modulators will be a significant step forward in visualizing the precise drug-channel interactions.

Challenges remain in obtaining high-resolution structures of Kv1.5, particularly in its drug-bound states. These include the inherent flexibility of the channel and the complexities of producing stable, homogenous protein samples suitable for structural studies. mdpi.com

Development of Novel Assay Systems for Specific Kv1.5 Interaction Profiling

The development of robust and specific assay systems is crucial for identifying and characterizing novel Kv1.5 modulators and their interaction profiles. A variety of in vitro assays are employed for this purpose.

Heterologous expression systems are fundamental tools in Kv1.5 research. The channel is commonly expressed in cell lines such as CHO and HEK293, or in Xenopus oocytes. nih.gov These systems allow for the functional characterization of the channel in a controlled environment, free from the complexities of native cells. They are extensively used for screening compound libraries and for detailed mechanistic studies of drug action. ahajournals.org

High-throughput screening (HTS) assays have been developed to accelerate the discovery of new Kv1.5 inhibitors. These often involve fluorescence-based or automated electrophysiology platforms. For example, rubidium (Rb+) efflux assays provide a non-radioactive method to measure channel activity and can be adapted for high-throughput screening.

Beyond small molecule interactions, there is a growing interest in understanding the Kv1.5 channelosome , the complex of proteins that interact with and regulate the channel. csic.es Techniques like co-immunoprecipitation , pull-down assays , and yeast two-hybrid screens are used to identify novel interacting partners. More advanced techniques like proximity-dependent biotin (B1667282) identification (BioID) and APEX-based labeling are emerging as powerful tools to map the protein interaction network of Kv1.5 in its native cellular environment.

Integration of Multi-Omics Data for Comprehensive Understanding of Kv1.5 Regulation

To gain a holistic understanding of Kv1.5 regulation in health and disease, researchers are increasingly turning to the integration of multi-omics data . cmbio.ionih.gov This approach combines information from different biological layers, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the molecular networks governing channel function. nih.govmdpi.com

Genomics: Genome-wide association studies (GWAS) and sequencing of the KCNA5 gene in patient populations have identified mutations and single-nucleotide polymorphisms (SNPs) associated with conditions like atrial fibrillation and pulmonary arterial hypertension. encyclopedia.puboup.com

Transcriptomics: Analysis of mRNA expression levels (e.g., via RNA-sequencing or microarrays) reveals how the expression of KCNA5 and its regulatory partners changes in different tissues and disease states. For example, studies have shown that Kv1.5 expression is altered in response to oxidative stress and in remodeled atrial tissue. researchgate.net

Proteomics: Quantitative proteomics approaches can measure the abundance of the Kv1.5 protein and its interacting partners, providing insights into the composition of the Kv1.5 channelosome and how it is altered in disease.

Metabolomics: Integrating metabolomic data can help to understand how cellular metabolism influences Kv1.5 channel function and vice versa.

By integrating these multi-omics datasets, researchers can identify novel regulatory pathways and potential biomarkers related to Kv1.5 function. This systems biology approach is crucial for understanding the complex interplay of factors that contribute to diseases involving Kv1.5 dysregulation. cmbio.io

Exploration of Kv1.5 as a Therapeutic Target Beyond Cardiac Applications

While the primary focus of Kv1.5 research has been on its role in cardiac arrhythmias, there is growing evidence that the channel is a potential therapeutic target in a range of non-cardiac conditions. epfl.chnih.gov

Pulmonary Hypertension: Kv1.5 channels are expressed in pulmonary artery smooth muscle cells and play a role in regulating vascular tone. epfl.ch Downregulation of Kv1.5 has been implicated in the pathophysiology of pulmonary arterial hypertension (PAH), and strategies to restore its function are being explored as a potential treatment. researchgate.netencyclopedia.pub

Neuroscience: Kv1.5 channels are also found in the nervous system. patsnap.com Their modulation is being investigated for the treatment of conditions like neuropathic pain and epilepsy, where abnormal neuronal excitability is a key factor. patsnap.com

Cancer: Altered expression of Kv1.5 has been observed in various cancers, including osteosarcoma and Ewing sarcoma. epfl.ch The channel appears to be involved in regulating cancer cell proliferation and survival, making it a potential target for anti-cancer therapies. epfl.ch

Immunology: Kv1.5 is expressed in immune cells and may play a role in immunomodulation.

Non-hormonal Contraception: The presence and function of Kv1.5 in spermatozoa suggest it could be a target for the development of non-hormonal contraceptives. epfl.ch

The diverse expression and function of Kv1.5 present both opportunities and challenges for therapeutic development, highlighting the need for highly selective modulators to avoid off-target effects.

Strategies for Improving the Selectivity and Efficacy of Kv1.5 Modulators

A major challenge in the development of Kv1.5-targeted therapies is achieving high selectivity to avoid adverse effects, particularly in the ventricle. nih.gov Several strategies are being pursued to improve the selectivity and efficacy of Kv1.5 modulators.

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts are focused on systematic modifications of known Kv1.5 inhibitor scaffolds to understand the relationship between chemical structure and biological activity. mdpi.comtandfonline.comnih.gov These studies aim to optimize potency for Kv1.5 while minimizing activity against other ion channels, such as hERG (Kv11.1), which is associated with a risk of ventricular arrhythmias.

Development of Selective Inhibitors: The design of highly selective inhibitors is a key goal. This includes the development of compounds that preferentially bind to the atrial Kv1.5 channel over other Kv subtypes. For example, researchers have focused on developing arylmethylpiperidine derivatives and other novel chemical scaffolds with improved selectivity profiles. tandfonline.com

Peptide-Based Modulators: Peptide toxins from sources like spider and scorpion venom are known to be highly potent and selective ion channel modulators. nih.gov Researchers are exploring these natural peptides and their synthetic analogs as a source of novel Kv1.5 inhibitors with potentially higher selectivity than small molecules. mdpi.comnih.gov For instance, Osu1 and Ts6 are two peptides known to modulate Kv1.5 currents. mdpi.com

Computational Modeling and Pharmacophore Development: In silico approaches, such as homology modeling, molecular docking, and pharmacophore modeling, are used to predict how different molecules will interact with the Kv1.5 channel. nih.gov This computational guidance helps in the rational design of new compounds with improved binding affinity and selectivity.

Targeting Allosteric Sites: Instead of blocking the channel pore directly, another strategy is to develop modulators that bind to allosteric sites on the channel, such as the voltage-sensing domain. mdpi.com This can lead to more subtle and potentially more selective modulation of channel function. The peptide Osu1, for example, is thought to act by binding to the VSD of Kv1.5. mdpi.com

StrategyDescriptionExample Compounds/Approaches
SAR Studies Systematic chemical modifications to optimize potency and selectivity.Arylmethylpiperidines (e.g., DDO-02005) tandfonline.com
Selective Inhibitors Design of compounds with high affinity for Kv1.5 over other channels.AVE0118, MK-0448 tandfonline.com
Peptide Modulators Use of natural or synthetic peptides for high selectivity.Osu1, Ts6 mdpi.com
Computational Modeling In silico design and prediction of drug-channel interactions.Homology modeling based on Kv1.2 structure nih.gov
Allosteric Modulation Targeting sites other than the pore to modulate channel function.Gating modifiers that bind to the voltage-sensor mdpi.com

Addressing Challenges in Translating Preclinical Findings to Therapeutic Applications

The translation of promising preclinical findings for Kv1.5 modulators into clinically effective therapies has proven to be challenging. biologists.comresearchgate.net Several hurdles need to be overcome to bridge the gap between bench and bedside.

Species Differences: There are significant electrophysiological differences between animal models and humans, particularly in the context of cardiac ion channel function. ahajournals.org For example, the contribution of IKur to atrial repolarization can vary between species, which can lead to a lack of efficacy of Kv1.5 blockers in human clinical trials despite promising results in animal models. The case of MK-0448, which showed potent atrial refractory period prolongation in dogs but failed to demonstrate efficacy in humans, highlights this challenge. ahajournals.org

Disease Complexity: Conditions like atrial fibrillation are complex and multifactorial, involving not just electrical remodeling but also structural and autonomic changes. Targeting a single ion channel like Kv1.5 may not be sufficient to address the underlying pathology in all patients. encyclopedia.pub

Off-Target Effects and Safety: Ensuring the safety of new drugs is paramount. For Kv1.5 inhibitors, a key concern is the potential for off-target effects on other ion channels, which could lead to proarrhythmic events. mdpi.compatsnap.com Achieving high selectivity is therefore a critical challenge.

Regulatory Hurdles: The regulatory pathway for new drug approval is stringent and requires extensive preclinical and clinical data to demonstrate both safety and efficacy. researchgate.net This process is time-consuming and expensive.

Development of Better Preclinical Models: There is a need for more predictive preclinical models that better recapitulate human physiology and disease. This includes the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and more sophisticated animal models.

Addressing these challenges will require a multi-faceted approach, including a deeper understanding of the fundamental mechanisms of Kv1.5 function, the development of more selective drugs, and the use of more translationally relevant preclinical models.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing studies on Kv1.5-IN-IIII to formulate impactful research questions?

  • Methodological Approach : Conduct a systematic literature review using databases like PubMed and Scopus, focusing on keywords such as "Kv1.5 channel inhibition," "pharmacological modulation," and "this compound structural analogs." Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . For example, compare the efficacy of this compound against other inhibitors (e.g., AVE0118) in atrial fibrillation models, noting discrepancies in reported IC₅₀ values .

Q. What experimental design considerations are critical for validating this compound's selectivity and potency?

  • Methodology : Use patch-clamp electrophysiology to assess Kv1.5 inhibition while testing off-target effects on related channels (e.g., Kv1.3, hERG). Include positive/negative controls (e.g., 4-AP for Kv1.x channels) and dose-response curves. Ensure reproducibility by adhering to protocols from primary literature and reporting detailed buffer compositions, voltage protocols, and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's mechanism of action across different experimental models?

  • Analytical Strategy : Perform meta-analysis of published data to identify variables causing discrepancies (e.g., species-specific channel isoforms, assay temperatures). Validate findings using orthogonal methods (e.g., fluorescence-based binding assays vs. electrophysiology) and apply statistical tests (ANOVA with post-hoc correction) to determine significance . For example, address why some studies report use-dependent inhibition while others observe tonic block .

Q. What methodologies optimize this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiling in preclinical studies?

  • Protocol Design : Use LC-MS/MS for plasma concentration monitoring and telemetry for real-time cardiac activity measurement in animal models. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Compare tissue distribution patterns (e.g., atrial vs. ventricular uptake) using autoradiography .

Q. How can structural modifications of this compound improve its therapeutic index while minimizing off-target effects?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to identify binding-site interactions. Synthesize analogs with targeted substitutions (e.g., halogenation at position R3) and test in vitro/in vivo for efficacy-toxicity ratios. Use toxicity panels (e.g., MTT assays on cardiomyocytes and hepatocytes) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous datasets?

  • Guidelines : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves, reporting R² and pIC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. Address outliers via Grubbs' test or robust regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kv1.5-IN-IIII
Reactant of Route 2
Reactant of Route 2
Kv1.5-IN-IIII

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.